molecular formula C22H22N4OS B297873 6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No. B297873
M. Wt: 390.5 g/mol
InChI Key: OHBSLURBCZIRKJ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a thiazolo-triazole derivative that has gained attention due to its potential pharmacological properties. It is a synthetic compound that has been studied for its potential use as a drug in various therapeutic areas.

Mechanism of Action

The mechanism of action of 6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of microorganisms by disrupting their cell membrane and cellular processes.
Biochemical and Physiological Effects:
6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antiparasitic activity by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in lab experiments include its synthetic availability, high purity, and potential pharmacological properties. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.

Future Directions

The future directions for 6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one include further studies to understand its mechanism of action, optimization of its pharmacological properties, and development of drug formulations for various therapeutic areas. The compound has the potential to be developed into a drug for the treatment of various diseases, including cancer, inflammation, and parasitic infections.
Conclusion:
In conclusion, 6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a synthetic compound that has gained attention due to its potential pharmacological properties. The compound has been studied for its antimicrobial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities. Further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties for the development of drugs for various therapeutic areas.

Synthesis Methods

The synthesis of 6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the condensation of 4-(diethylamino)benzaldehyde and 2-methyl-3-nitroaniline in the presence of thiosemicarbazide. The resulting compound is then cyclized to obtain the thiazolo-triazole derivative. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been studied for its potential pharmacological properties. It has been evaluated for its antimicrobial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities. The compound has shown promising results in preclinical studies and has the potential to be developed into a drug for various therapeutic areas.

properties

Product Name

6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

(6E)-6-[[4-(diethylamino)phenyl]methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C22H22N4OS/c1-4-25(5-2)17-12-10-16(11-13-17)14-19-21(27)26-20(23-24-22(26)28-19)18-9-7-6-8-15(18)3/h6-14H,4-5H2,1-3H3/b19-14+

InChI Key

OHBSLURBCZIRKJ-XMHGGMMESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C

Origin of Product

United States

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